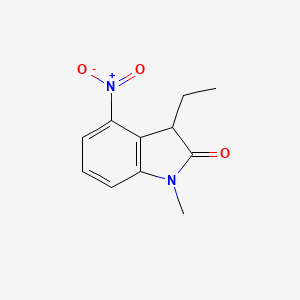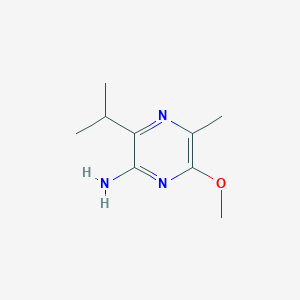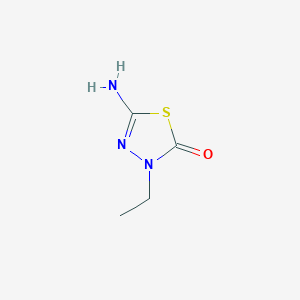
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a chemical compound with the molecular formula C10H15ClO6P2 and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a propane-1,3-diyl backbone, which is further substituted with diphosphonic acid groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Scientific Research Applications
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Comparison with Similar Compounds
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronate: A widely used bisphosphonate for the treatment of osteoporosis.
Risedronate: Another bisphosphonate with similar applications in bone health.
Etidronate: An older bisphosphonate used for similar purposes.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other bisphosphonates .
Properties
Molecular Formula |
C10H15ClO6P2 |
|---|---|
Molecular Weight |
328.62 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


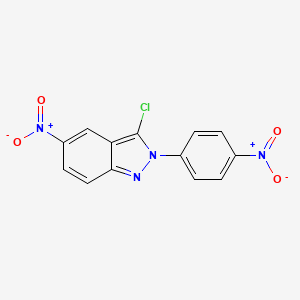
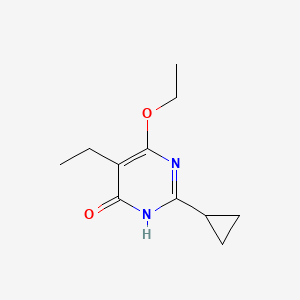





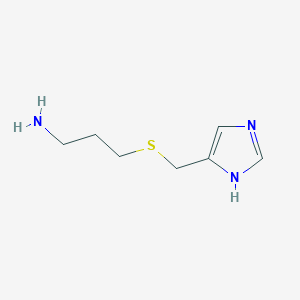


![(4'S)-Tert-butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13101039.png)
